2-benzamido-N-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide
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Overview
Description
2-benzamido-N-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a thiazole ring, a benzamido group, and a chlorophenyl moiety. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide typically involves the condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The use of solid acid catalysts and ultrasonic irradiation can be scaled up to produce significant quantities of the compound efficiently. The process is designed to be environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-benzamido-N-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzamido and thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzamido derivatives, while reduction can produce reduced thiazole compounds.
Scientific Research Applications
2-benzamido-N-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound finds applications in the pharmaceutical, paper, plastic, and rubber industries.
Mechanism of Action
The mechanism of action of 2-benzamido-N-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For instance, similar compounds have been shown to inhibit vascular endothelial growth factor receptors, which play a role in angiogenesis and cancer cell invasion .
Comparison with Similar Compounds
Similar Compounds
4-[(4-chlorophenyl)sulfonyl]benzamido derivatives: These compounds share structural similarities and exhibit antimicrobial activity.
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: This compound also contains a benzamido group and a chlorophenyl moiety, and it acts as an inhibitor of vascular endothelial growth factor receptors.
Uniqueness
2-benzamido-N-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and benzamido group contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activities.
Properties
IUPAC Name |
2-benzamido-N-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c19-14-8-6-12(7-9-14)10-20-17(24)15-11-25-18(21-15)22-16(23)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,20,24)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWTXEHIRZVHJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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